4-benzyl-3-{[(2-methylphenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione
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Overview
Description
4-benzyl-3-{[(2-methylphenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a compound belonging to the class of benzothiadiazine derivatives. Benzothiadiazines are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of this compound, which includes a benzyl group and a sulfanyl group, contributes to its distinct chemical and biological properties.
Future Directions
The future directions for research on “4-benzyl-3-[(2-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities . This could lead to the discovery of new therapeutic applications for these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-3-{[(2-methylphenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves multiple steps. One common method includes the reaction of 2-aminobenzenesulfonamide with benzyl chloride in the presence of a base to form the intermediate benzylsulfonamide. This intermediate is then reacted with 2-methylbenzyl chloride under basic conditions to introduce the 2-methylphenylmethyl group .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-benzyl-3-{[(2-methylphenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl and 2-methylphenylmethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine .
Scientific Research Applications
4-benzyl-3-{[(2-methylphenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an antihypertensive, antidiabetic, and anticancer agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-benzyl-3-{[(2-methylphenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiadiazine derivatives such as:
- 7-chloro-5-(3-furanyl)-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide
- 2-[(4-bromo-2-fluorobenzyl)-1,1-dioxide-2H-1,2-benzothiazin-4(3H)-ylidene] acetic acid .
Uniqueness
What sets 4-benzyl-3-{[(2-methylphenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione apart is its unique combination of functional groups, which contribute to its distinct chemical reactivity and biological activity. The presence of both benzyl and 2-methylphenylmethyl groups, along with the sulfanyl group, provides a unique scaffold for further chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
4-benzyl-3-[(2-methylphenyl)methylsulfanyl]-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S2/c1-17-9-5-6-12-19(17)16-27-22-23-28(25,26)21-14-8-7-13-20(21)24(22)15-18-10-3-2-4-11-18/h2-14H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMCPHGRMJCZLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NS(=O)(=O)C3=CC=CC=C3N2CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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